6-Fluoroisoquinoline-8-sulfonamide
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Overview
Description
6-Fluoroisoquinoline-8-sulfonamide is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonamide typically involves the introduction of a fluorine atom onto the isoquinoline ring. One common method is the direct fluorination of isoquinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods: Industrial production of fluorinated isoquinolines, including this compound, often employs large-scale fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted isoquinoline derivatives .
Scientific Research Applications
6-Fluoroisoquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as an antibacterial agent, particularly against fluoroquinolone-resistant bacteria.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of DNA gyrase, an essential bacterial enzyme. By binding to a hydrophobic pocket in the GyrA subunit, the compound disrupts the enzyme’s function, leading to antibacterial effects . This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
Comparison with Similar Compounds
6-Fluoroisoquinoline: Another fluorinated isoquinoline with similar structural features.
8-Fluoroisoquinoline: A compound with fluorine at a different position on the isoquinoline ring.
6,8-Difluoroisoquinoline: A derivative with fluorine atoms at both the 6 and 8 positions.
Uniqueness: 6-Fluoroisoquinoline-8-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical reactivity and biological activity. This makes it particularly useful in medicinal chemistry for developing new antibacterial agents .
Properties
Molecular Formula |
C9H7FN2O2S |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
6-fluoroisoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H7FN2O2S/c10-7-3-6-1-2-12-5-8(6)9(4-7)15(11,13)14/h1-5H,(H2,11,13,14) |
InChI Key |
CGSKCKIBFCFKSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)N |
Origin of Product |
United States |
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